molecular formula C8H20Cl3N3 B6181545 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride CAS No. 2613383-53-0

1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride

Cat. No.: B6181545
CAS No.: 2613383-53-0
M. Wt: 264.6 g/mol
InChI Key: SUKCKMIOMRHTOM-UHFFFAOYSA-N
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Description

1-{3,7-Diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique bicyclic structure, which includes nitrogen atoms that contribute to its reactivity and functionality. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the cyclization of appropriate precursors to form the bicyclic core. This can be achieved through a series of condensation reactions.

    Introduction of the Amino Group: The bicyclic structure is then functionalized with an amino group through nucleophilic substitution reactions.

    Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield and purity.

    Purification: The crude product is purified using crystallization or chromatography techniques to obtain the final trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-{3,7-Diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-{3,7-Diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic amine with similar reactivity but a different ring structure.

    1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): A bicyclic compound with a different nitrogen arrangement.

Uniqueness: 1-{3,7-Diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its trihydrochloride form enhances its solubility and stability, making it particularly useful in various applications.

This comprehensive overview highlights the significance of 1-{3,7-diazabicyclo[331]nonan-1-yl}methanamine trihydrochloride in scientific research and industrial applications

Properties

CAS No.

2613383-53-0

Molecular Formula

C8H20Cl3N3

Molecular Weight

264.6 g/mol

IUPAC Name

3,7-diazabicyclo[3.3.1]nonan-1-ylmethanamine;trihydrochloride

InChI

InChI=1S/C8H17N3.3ClH/c9-4-8-1-7(2-10-5-8)3-11-6-8;;;/h7,10-11H,1-6,9H2;3*1H

InChI Key

SUKCKMIOMRHTOM-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1(CNC2)CN.Cl.Cl.Cl

Purity

95

Origin of Product

United States

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